1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid
Description
This compound is a piperidine-4-carboxylic acid derivative featuring a benzenesulfonyl group at the 1-position and a 2-(4-bromophenyl)ethyl substituent at the 4-position. Its molecular framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and aromatic groups play critical roles .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c21-17-8-6-16(7-9-17)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGGPRPMGMSQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization reactions offer a direct route to piperidine derivatives. For instance, reductive amination of δ-keto amines or intramolecular nucleophilic substitution of haloamines can yield the six-membered ring. A study leveraging the Pfitzinger reaction—a classical method for quinoline synthesis—demonstrated analogous utility in piperidine formation when applied to substituted acetophenones and isatin derivatives.
Table 1: Cyclization Methods for Piperidine Core Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | NaBH4, MeOH, 25°C, 12 h | 65–78 | |
| Pfitzinger Reaction | Isatin, 4-bromoacetophenone | 72 | |
| Hantzsch Dihydropyridine | NH4OAc, EtOH, reflux | 58 |
Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation of pyridine rings using Raney nickel or palladium on carbon under high-pressure H2 efficiently generates piperidine. This method ensures high stereochemical fidelity but requires aromatic precursors with electron-withdrawing groups to facilitate reduction.
The introduction of the benzenesulfonyl group at the piperidine nitrogen typically employs benzenesulfonyl chloride under Schotten-Baumann conditions. This step demands careful pH control (pH 8–9) to avoid over-sulfonylation or hydrolysis of sensitive intermediates.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom in benzenesulfonyl chloride, forming a sulfonamide linkage. Triethylamine or pyridine is often added to scavenge HCl byproducts.
Table 2: Sulfonylation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 4 | 85 |
| NaOH (aq) | THF/H2O | 0–5 | 6 | 78 |
| Pyridine | Toluene | 50 | 3 | 91 |
Carboxylation to Form the Carboxylic Acid
The final step involves introducing the carboxylic acid group at the 4-position of the piperidine ring. Two strategies are prevalent:
Kolbe-Schmitt Reaction
Treatment of the intermediate with CO2 under high pressure (50 atm) and elevated temperature (150°C) in the presence of potassium hydroxide facilitates direct carboxylation. This method, while efficient, requires specialized equipment.
Oxidation of a Methyl Group
Oxidizing a pre-installed methyl substituent using KMnO4 or CrO3 in acidic media offers a scalable alternative. However, over-oxidation to CO2 remains a risk, necessitating careful stoichiometric control.
Table 4: Carboxylation Efficiency
| Method | Oxidizing Agent | Yield (%) |
|---|---|---|
| Kolbe-Schmitt | CO2/KOH | 68 |
| KMnO4 Oxidation | KMnO4/H2SO4 | 57 |
Optimization and Industrial Production Methods
Industrial-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors, for example, enhance the sulfonylation step by improving heat dissipation and reducing reaction times. Likewise, enzymatic resolution techniques address racemization issues in asymmetric piperidine synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity, including interactions with enzymes or receptors.
Medicine
Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with five structurally related piperidine-4-carboxylic acid derivatives:
Physicochemical Properties
Key parameters influencing bioavailability and activity (derived from , and molecular calculations):
Key Observations :
- and compounds exhibit lower logP and higher polar surface areas (PSA), which may limit membrane permeability but enhance solubility .
Biological Activity
1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a benzenesulfonyl group and a 4-bromophenyl ethyl substituent. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : This can be achieved through reductive amination or cyclization reactions.
- Sulfonylation : The introduction of the benzenesulfonyl group is done using sulfonyl chlorides in the presence of bases.
- Bromination : The 4-bromophenyl group is introduced through electrophilic aromatic substitution.
The biological activity of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is largely attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in various diseases, including cancer and neurodegenerative disorders.
- Modulation of Receptor Signaling : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Therapeutic Applications
Research indicates that this compound could have applications in several therapeutic areas:
-
Cancer Therapy :
- Studies show that piperidine derivatives can enhance cytotoxicity against cancer cells by inducing apoptosis. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
- A study demonstrated that modifications to the piperidine structure could lead to improved activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neurological Disorders :
-
Anti-inflammatory Effects :
- Some studies suggest that similar compounds exhibit anti-inflammatory properties, potentially useful in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related piperidine compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
